molecular formula C15H10ClFO4 B6410716 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid CAS No. 1261939-78-9

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid

Cat. No.: B6410716
CAS No.: 1261939-78-9
M. Wt: 308.69 g/mol
InChI Key: HAZFNKZHNHTZLD-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid is an organic compound that features a complex aromatic structure with functional groups that include a chloro, methoxycarbonyl, and fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For instance, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzoic acids and chloro-substituted aromatic acids. Examples include:

  • 2-Chloro-5-fluorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid
  • 2-Fluoro-5-methoxycarbonylbenzoic acid

Uniqueness

What sets 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted research and applications where these properties are advantageous.

Properties

IUPAC Name

4-(2-chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-3-5-12(16)11(6-9)8-2-4-10(14(18)19)13(17)7-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZFNKZHNHTZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691976
Record name 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-78-9
Record name 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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